molecular formula C13H10O5 B7887468 2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one

2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one

Cat. No.: B7887468
M. Wt: 246.21 g/mol
InChI Key: QISBNGLMCHHHFG-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of piperidine derivatives, which undergo specific chemical reactions to introduce the hydroxy and methyl groups at the desired positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities to meet demand. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium include:

Uniqueness

What sets (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium apart from these similar compounds is its specific structural configuration and the presence of the hydroxy group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,15-17H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBNGLMCHHHFG-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=O)C=C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=O)C=C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.